molecular formula C4H3NO2S B3355774 4H-1,3-Thiazine-4,6(5H)-dione CAS No. 63549-80-4

4H-1,3-Thiazine-4,6(5H)-dione

Cat. No. B3355774
CAS RN: 63549-80-4
M. Wt: 129.14 g/mol
InChI Key: GOWJEBXDYAYSJG-UHFFFAOYSA-N
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Description

4H-1,3-Thiazine-4,6(5H)-dione, also known as rhodanine, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse pharmacological activities. It has been reported to possess antitumor, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties. The synthesis of rhodanine has been extensively studied, and several methods have been developed for its preparation.

Mechanism of Action

The mechanism of action of 4H-1,3-Thiazine-4,6(5H)-dione is not fully understood, but it has been reported to act on various targets, including enzymes and proteins involved in cell signaling pathways. Rhodanine has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been reported to inhibit the activity of protein kinase C, which plays a role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
Rhodanine has been reported to possess several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in glucose metabolism, making it a potential candidate for the treatment of diabetes. Rhodanine has also been reported to possess antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

Rhodanine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using 4H-1,3-Thiazine-4,6(5H)-dione in lab experiments is its low solubility in water, which may limit its use in certain assays.

Future Directions

There are several potential future directions for research on 4H-1,3-Thiazine-4,6(5H)-dione. One area of interest is the development of 4H-1,3-Thiazine-4,6(5H)-dione derivatives with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of 4H-1,3-Thiazine-4,6(5H)-dione, which may lead to the identification of new drug targets. Additionally, the potential use of 4H-1,3-Thiazine-4,6(5H)-dione in the treatment of neurodegenerative diseases is an area of active research.

Synthesis Methods

Rhodanine can be synthesized by the reaction of thiosemicarbazide with various α-haloketones or α-halocarboxylic acids. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which undergoes cyclization to form 4H-1,3-Thiazine-4,6(5H)-dione. Another method involves the reaction of thiosemicarbazide with carbon disulfide and an alkylating agent, followed by oxidation with hydrogen peroxide.

Scientific Research Applications

Rhodanine has been extensively studied for its potential use in the treatment of various diseases. It has been reported to possess antitumor activity by inducing apoptosis in cancer cells. Rhodanine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4H-1,3-Thiazine-4,6(5H)-dione has been reported to possess antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.

properties

IUPAC Name

1,3-thiazine-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2S/c6-3-1-4(7)8-2-5-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWJEBXDYAYSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=CSC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00795348
Record name 4H-1,3-Thiazine-4,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00795348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1,3-Thiazine-4,6(5H)-dione

CAS RN

63549-80-4
Record name 4H-1,3-Thiazine-4,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00795348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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